4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (4-DPDP) is a synthetic organic compound that has been gaining attention in recent years due to its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, and its potential for use in laboratory experiments has been explored.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has been found to possess a variety of biochemical and physiological effects, making it a useful compound for scientific research. It has been used in studies to explore the effects of oxidative stress and to investigate the mechanisms of cell death. Additionally, 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has been used to examine the effects of endoplasmic reticulum stress and the role of calcium in cell signaling. Furthermore, it has been used to investigate the effects of inflammation and to study the role of reactive oxygen species in disease progression.
Wirkmechanismus
Target of Action
The primary target of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile, also known as apraclonidine, is the alpha-2-adrenergic receptor . This receptor plays a crucial role in the regulation of intraocular pressure (IOP), making it a key target in the treatment of conditions like glaucoma .
Mode of Action
Apraclonidine acts as a relatively selective alpha-2-adrenergic agonist . By binding to the alpha-2-adrenergic receptors, it reduces both elevated and normal intraocular pressure (IOP). This is achieved predominantly through the reduction of aqueous flow via stimulation of the alpha-adrenergic system .
Biochemical Pathways
The primary biochemical pathway affected by apraclonidine is the alpha-adrenergic system . The activation of this system leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure. This is particularly beneficial in conditions like glaucoma, where elevated IOP can lead to optic nerve damage and visual field loss .
Pharmacokinetics
Apraclonidine exhibits a rapid onset of action, usually noted within one hour, with maximum IOP reduction occurring about three hours after instillation . The drug is highly soluble in water, which aids in its absorption and distribution
Result of Action
The primary result of apraclonidine’s action is the reduction of intraocular pressure (IOP) . This is achieved through a decrease in the production of aqueous humor. By reducing IOP, apraclonidine helps prevent optic nerve damage and visual field loss, common complications of conditions like glaucoma .
Action Environment
The efficacy and stability of apraclonidine can be influenced by various environmental factors. For instance, the pH of the solution can affect the drug’s solubility and hence its bioavailability .
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has several advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it is relatively stable and non-toxic. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for exploring the mechanisms of cell death, oxidative stress, and inflammation. However, there are some limitations to using 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile in laboratory experiments. It is not yet fully understood how this compound works, and its effects may vary depending on the experimental conditions. Additionally, it may not be suitable for use in certain types of experiments due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile. Further studies are needed to explore the exact mechanism of action of this compound and to investigate how it affects different types of cells. Additionally, more research is needed to examine the effects of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile on different types of diseases and to investigate its potential therapeutic applications. Finally, further studies are needed to explore the potential toxicity of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile and to develop methods for safely using this compound in laboratory experiments.
Synthesemethoden
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile can be synthesized from 2,6-dichlorobenzaldehyde and 2,6-dimethylpyridine in a two-step reaction. The first step involves the condensation of 2,6-dichlorobenzaldehyde and 2,6-dimethylpyridine in the presence of a base catalyst to form the Schiff base. The second step involves the reduction of the Schiff base with sodium borohydride to form 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile. This synthesis method is relatively simple and can be easily scaled up for larger quantities.
Eigenschaften
IUPAC Name |
4-(2,6-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAQONOPJQXEDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.